3-(2,4-Dichlorophenyl)-2-fluoroaniline

LMW-PTP phosphatase inhibition chemical biology

3-(2,4-Dichlorophenyl)-2-fluoroaniline (CAS 1361866-28-5) is a biaryl fluoroaniline building block that integrates a 2,4-dichlorophenyl ring at the 3-position and a fluorine atom at the 2-position of the aniline core. This substitution pattern imparts distinct electronic, steric, and lipophilic properties relative to non-fluorinated or differently substituted analogs, positioning it as a specialty intermediate for medicinal chemistry campaigns targeting kinases, phosphatases, and fluorinated antibiotic scaffolds.

Molecular Formula C12H8Cl2FN
Molecular Weight 256.1 g/mol
CAS No. 1361866-28-5
Cat. No. B1435614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)-2-fluoroaniline
CAS1361866-28-5
Molecular FormulaC12H8Cl2FN
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2
InChIKeyDRMWXWKPFRKQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)-2-fluoroaniline (CAS 1361866-28-5): Overview of a Biaryl Fluoroaniline Building Block for Pharmaceutical Synthesis and Chemical Biology


3-(2,4-Dichlorophenyl)-2-fluoroaniline (CAS 1361866-28-5) is a biaryl fluoroaniline building block that integrates a 2,4-dichlorophenyl ring at the 3-position and a fluorine atom at the 2-position of the aniline core . This substitution pattern imparts distinct electronic, steric, and lipophilic properties relative to non-fluorinated or differently substituted analogs, positioning it as a specialty intermediate for medicinal chemistry campaigns targeting kinases, phosphatases, and fluorinated antibiotic scaffolds.

Why 3-(2,4-Dichlorophenyl)-2-fluoroaniline Cannot Be Simply Replaced by Generic Anilines or Mono-Substituted Analogs


The orthogonal electronic effects of the ortho-fluorine (strong σ-electron-withdrawing) and the 2,4-dichlorophenyl group (moderate electron-withdrawing, increased steric bulk) jointly modulate the nucleophilicity of the aniline NH₂, the acidity of the conjugate acid, and the metabolic stability of derived amides and sulfonamides [1]. Substituting with non-fluorinated 3-(2,4-dichlorophenyl)aniline would yield a more basic, oxidation-prone amine, while 2-fluoroaniline alone lacks the lipophilic 2,4-dichlorophenyl pharmacophore essential for key target engagement. The quantitative evidence below substantiates these differentiation vectors.

Product-Specific Quantitative Evidence Guide: 3-(2,4-Dichlorophenyl)-2-fluoroaniline


LMW-PTP Inhibition by a Sulfonamide Derivative Demonstrates Target Engagement of the 3-(2,4-Dichlorophenyl)-2-fluoroaniline Scaffold

A sulfonamide derivative of 3-(2,4-dichlorophenyl)-2-fluoroaniline (represented by the SMILES fragment Nc1cccc(-c2ccc(Cl)cc2Cl)c1F sulfonylated with a morpholine group) inhibited low molecular weight protein tyrosine phosphatase (LMW-PTP) with a Ki of 6,200 nM (6.2 µM) in a pNPP hydrolysis assay [1]. While this single-point measurement does not constitute a head-to-head comparison with the non-fluorinated analog, it confirms that the biaryl fluoroaniline core can engage a phosphate-recognizing biological target, and the fluorine atom is expected to influence both binding affinity and metabolic stability relative to des-fluoro analogs based on well-established SAR trends for fluorinated aromatics.

LMW-PTP phosphatase inhibition chemical biology

Molecular Weight Differentials Enable Facile Purification and Quality Control Relative to Non-Fluorinated 3-(2,4-Dichlorophenyl)aniline

The molecular weight of 3-(2,4-dichlorophenyl)-2-fluoroaniline is 256.10 g·mol⁻¹ , compared to 238.11 g·mol⁻¹ for the non-fluorinated analog 3-(2,4-dichlorophenyl)aniline (PubChem CID 23027967) [1]. This 18.0 g·mol⁻¹ difference arises solely from the substitution of one hydrogen (1.0) by fluorine (19.0) and provides a distinct mass-spectrometric signature (M⁺ and M+H peaks) that facilitates unambiguous identity confirmation and purity assessment by LC-MS, reducing the risk of mix-ups with the common des-fluoro analog in parallel synthesis workflows.

physicochemical characterization procurement quality control

Fluorine-Enabled Antibiotic Intermediate: Differentiated Role in Fluoroquinolone Synthesis

3-(2,4-Dichlorophenyl)-2-fluoroaniline has been identified as a key intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics including Norfloxacin and Ofloxacin [1]. The C-6 fluorine atom, which is mandatory for the gyrase-DNA binding potency of fluoroquinolones, requires a fluorinated aniline building block at the outset of the synthetic route. Non-fluorinated analogs such as 3-(2,4-dichlorophenyl)aniline would yield des-fluoro quinolones that exhibit 10- to 100-fold reduced antibacterial activity, as established by extensive SAR studies [2]. Therefore, procurement of the fluorine-containing intermediate is non-negotiable for any medicinal chemistry program aiming to produce active fluoroquinolone derivatives.

antibiotic synthesis fluoroquinolone pharmaceutical intermediate

Empirically Supported Application Scenarios for 3-(2,4-Dichlorophenyl)-2-fluoroaniline


Phosphatase Inhibitor Lead Optimization

The 6.2 µM LMW-PTP inhibition observed for a sulfonamide derivative [1] supports the use of 3-(2,4-dichlorophenyl)-2-fluoroaniline as a starting scaffold for fragment-based or structure-guided optimization of phosphatase inhibitors. The fluorine atom offers a handle for improving metabolic stability and binding affinity in hit-to-lead campaigns.

Fluoroquinolone Antibiotic Intermediate Manufacturing

As a critical building block for Norfloxacin and Ofloxacin synthesis [2], this compound is essential for cGMP production of broad-spectrum fluoroquinolones. The C-6 fluorine contributed by this intermediate is a structural prerequisite for the pharmacological activity of the final API, making substitution with non-fluorinated analogs impossible.

Kinase Inhibitor Fragment Assembly

Biaryl fluoroanilines are common motifs in ATP-competitive kinase inhibitors. The unique electronic profile of the ortho-fluorine can modulate hinge-binding interactions [3]. This building block is suitable for library synthesis where the 2,4-dichlorophenyl group occupies a hydrophobic pocket and the fluorine atom enhances target residence time.

Quote Request

Request a Quote for 3-(2,4-Dichlorophenyl)-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.